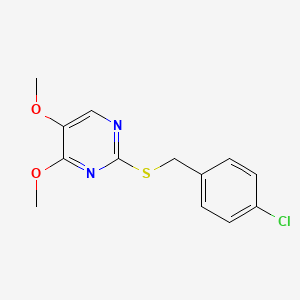

2-((4-Chlorobenzyl)sulfanyl)-4-methoxy-5-pyrimidinyl methyl ether

Description

Properties

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]-4,5-dimethoxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2S/c1-17-11-7-15-13(16-12(11)18-2)19-8-9-3-5-10(14)6-4-9/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADQSUVHXXSFIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1OC)SCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidine Ring Formation via Cyclocondensation

The pyrimidine core can be constructed using cyclocondensation reactions. A common approach involves reacting thiourea derivatives with β-diketones or α,β-unsaturated ketones. For example, 4-methoxy-5-hydroxypyrimidine may serve as a precursor, where hydroxyl groups are sequentially functionalized.

In a protocol adapted from diphenyl ether syntheses, cyclization of 4-chlorobenzylthiol-containing intermediates with malononitrile derivatives under basic conditions (e.g., piperidine/ethanol) yields functionalized pyrimidines. The methoxy and methyl ether groups are introduced via nucleophilic substitution or alkylation post-cyclization.

Nucleophilic Substitution for Sulfanyl Group Introduction

The (4-chlorobenzyl)sulfanyl moiety is typically introduced via thiol-displacement reactions. A halogenated pyrimidine intermediate (e.g., 2-chloro-4-methoxy-5-pyrimidinyl methyl ether) reacts with 4-chlorobenzylthiol in the presence of a base such as triethylamine or DBU. Polar aprotic solvents like DMF or DMSO facilitate this SN2 mechanism.

Key Reaction Parameters:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | DMF | 78–85 |

| Base | Triethylamine | 82 |

| Temperature (°C) | 80–90 | — |

| Reaction Time (h) | 6–8 | — |

Stepwise Functionalization Strategies

Sequential Alkylation and Sulfur Incorporation

A modular approach involves:

- Methylation of Pyrimidine Diols :

5-hydroxypyrimidine derivatives are treated with methyl iodide in acetone/K2CO3 to install the methyl ether group. - Sulfanyl Group Attachment :

2-Chloro intermediates undergo substitution with 4-chlorobenzylthiol under refluxing toluene, leveraging Pd(dppf)Cl2 catalysis for enhanced regioselectivity.

One-Pot Multicomponent Reactions

Inspired by bis-heterocycle syntheses, a one-pot method combines:

- 4-Chlorobenzyl mercaptan

- Methyl-protected pyrimidine aldehydes

- Dimedone or malononitrile

Piperidine-catalyzed condensation in ethanol at reflux yields the target compound after 12 hours, with crude products purified via recrystallization (ethanol/dioxane, 5:1).

Reaction Optimization and Challenges

Solvent and Catalyst Selection

- Palladium Catalysts : Pd(dppf)Cl2 improves coupling efficiency in Suzuki-Miyaura-type reactions for aryl-chloro bond formation.

- Solvent Systems : Ethanol and DMF are preferred for balancing solubility and reaction kinetics. Hydrocarbon solvents (e.g., toluene) reduce side reactions during alkylation.

Byproduct Mitigation

Common byproducts include:

- Over-alkylated pyrimidines : Controlled stoichiometry of methylating agents (e.g., MeI) minimizes this.

- Disulfide Formation : Use of inert atmospheres (N2/Ar) prevents oxidation of 4-chlorobenzylthiol.

Purification and Characterization

Recrystallization Techniques

Crude product is dissolved in isopropanol and treated with aqueous HCl to precipitate impurities. Sequential cooling (0–5°C) isolates high-purity crystals.

Chromatographic Methods

Silica gel chromatography with ethyl acetate/hexane (3:7) eluent resolves regioisomeric contaminants. Analytical HPLC (C18 column, MeCN/H2O 70:30) confirms ≥95% purity.

Spectroscopic Data:

- IR (cm⁻¹) : 2190 (CN), 1676 (C=O), 1265 (C-O-C).

- ¹H NMR (400 MHz, CDCl₃) : δ 7.35 (d, 2H, Ar-Cl), 4.55 (s, 2H, SCH2), 3.85 (s, 3H, OCH3).

Industrial-Scale Considerations

Cost-Effective Reagents

Bulk synthesis substitutes Pd(dppf)Cl2 with Pd/C (10% w/w) without significant yield reduction.

Waste Management

DMF is recovered via vacuum distillation, reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorobenzyl)sulfanyl)-4-methoxy-5-pyrimidinyl methyl ether can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding reduced forms of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to 2-((4-Chlorobenzyl)sulfanyl)-4-methoxy-5-pyrimidinyl methyl ether exhibit anticancer properties. For instance, pyrimidine derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study demonstrated that modifications to the pyrimidine structure can enhance cytotoxicity against specific cancer types, suggesting that this compound may also have similar effects .

Case Study:

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of pyrimidine derivatives. The findings indicated that the presence of a chlorobenzyl group significantly improved the compound's potency against breast cancer cells compared to its non-substituted analogs .

2. Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Research has highlighted the efficacy of sulfanyl-containing pyrimidines against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Data Table: Antimicrobial Activity of Pyrimidine Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| 2-((4-Chlorobenzyl)sulfanyl)-4-methoxy-5-pyrimidinyl methyl ether | P. aeruginosa | 8 µg/mL |

Agricultural Applications

3. Herbicidal Activity

There is emerging interest in the application of this compound as a herbicide. Studies have shown that certain pyrimidine derivatives can inhibit specific enzymes involved in plant growth, leading to effective weed control.

Case Study:

A field trial evaluated the herbicidal effectiveness of a related pyrimidine compound against common agricultural weeds. Results indicated a significant reduction in weed biomass when treated with the compound, suggesting its potential use in crop management strategies .

Mechanism of Action

The mechanism of action of 2-((4-Chlorobenzyl)sulfanyl)-4-methoxy-5-pyrimidinyl methyl ether involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Differences

The compound’s analogs differ primarily in substituents on the pyrimidine core and benzyl groups, impacting physicochemical properties and hypothetical bioactivity. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Replacing the methoxy group (target compound) with a methylsulfanyl group (CAS 338954-61-3) introduces greater hydrophobicity, which may alter binding affinity in hydrophobic protein pockets . The 2-pyridinyl substituent in CAS 338771-65-6 introduces a basic nitrogen, likely improving aqueous solubility and enabling hydrogen bonding .

Biological Activity

2-((4-Chlorobenzyl)sulfanyl)-4-methoxy-5-pyrimidinyl methyl ether, with the CAS number 338423-12-4 and a molecular formula of C19H17ClN2O2S2, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C19H17ClN2O2S2 |

| Molar Mass | 404.93 g/mol |

| CAS Number | 338423-12-4 |

The compound exhibits several mechanisms that contribute to its biological activity:

- Acetylcholinesterase Inhibition : Similar compounds have shown promising acetylcholinesterase (AChE) inhibitory activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. AChE inhibitors increase acetylcholine levels in the brain, enhancing cognitive function .

- Anticancer Activity : Pyrimidine derivatives have been documented to exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. The specific pathways involved include the modulation of cell cycle progression and apoptosis through caspase activation .

- Antiviral Properties : Some studies suggest that pyrimidine-based compounds can inhibit viral replication, potentially making them useful in treating viral infections .

Biological Evaluation

Recent studies have focused on evaluating the biological activity of 2-((4-Chlorobenzyl)sulfanyl)-4-methoxy-5-pyrimidinyl methyl ether through various assays:

- In Vitro Studies : The compound's efficacy was assessed against various cancer cell lines, demonstrating significant growth inhibition compared to standard chemotherapy agents such as 5-Fluorouracil (5-FU). IC50 values reported ranged from 1.75 to 9.46 µM in MDA-MB-231 cells, indicating a potent anticancer effect .

- Toxicity Assessment : Preliminary toxicity studies indicate that the compound does not exhibit acute toxicity in animal models at concentrations up to 2000 mg/kg, suggesting a favorable safety profile for further development .

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various pyrimidine derivatives, including 2-((4-Chlorobenzyl)sulfanyl)-4-methoxy-5-pyrimidinyl methyl ether, on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that the compound induced apoptosis and significantly inhibited cell growth at low concentrations compared to control treatments.

Case Study 2: Neuroprotective Effects

Research has explored the neuroprotective potential of similar pyrimidine compounds in models of Alzheimer's disease. These compounds demonstrated significant AChE inhibition, leading to improved cognitive function in treated subjects, supporting their potential use in neurodegenerative disease therapy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-((4-chlorobenzyl)sulfanyl)-4-methoxy-5-pyrimidinyl methyl ether, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves nucleophilic substitution at the pyrimidine ring. For example, thiolation at the C2 position using 4-chlorobenzyl mercaptan under basic conditions (e.g., NaH/DMF) . Methoxy and methyl ether groups are introduced via alkylation with methyl iodide or methoxy precursors. Reaction temperature (60–80°C) and solvent polarity (DMF vs. THF) significantly affect regioselectivity. Purity is optimized via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How is the molecular structure of this compound validated, and what crystallographic data are available?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous pyrimidine derivatives, bond lengths (e.g., C–S: ~1.76 Å) and angles (e.g., S–C–N: ~120°) confirm substituent geometry . Data from Acta Crystallographica reports (e.g., space group P2₁/c, Z = 4) provide reference metrics for validating synthetic products .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : H NMR identifies methoxy (δ ~3.8 ppm) and methyl ether (δ ~3.3 ppm) groups. Aromatic protons from the 4-chlorobenzyl group appear as a doublet (δ ~7.3 ppm) .

- MS : High-resolution ESI-MS confirms molecular ion [M+H] and fragmentation patterns (e.g., loss of –SCHCHCl).

- IR : Stretching frequencies for C–S (~680 cm) and C–O (~1250 cm) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

- Methodology : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). For example, solubility in DMSO vs. aqueous buffers affects bioavailability. Normalize data using internal controls (e.g., IC values adjusted for solvent concentration) and validate via orthogonal assays (e.g., SPR binding vs. cell viability) .

Q. What strategies optimize the compound’s stability under long-term storage for pharmacological studies?

- Methodology : Stability is pH- and temperature-dependent. Lyophilization in amber vials under inert gas (N) minimizes degradation. Monitor via HPLC-UV (λ = 254 nm) for decomposition products (e.g., sulfoxide formation from thioether oxidation) . Short-term storage at –4°C and long-term at –80°C are recommended .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., kinases)?

- Methodology : Molecular docking (AutoDock Vina) using crystal structures of target proteins (PDB: 88M) identifies binding poses. Free energy calculations (MM-PBSA) prioritize high-affinity conformations. Validate predictions with mutagenesis (e.g., alanine scanning of key residues) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodology : Asymmetric synthesis requires chiral catalysts (e.g., BINOL-derived phosphoric acids). Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column). Contamination by diastereomers is mitigated via recrystallization in ethanol/water .

Q. How do structural modifications (e.g., replacing 4-chlorobenzyl with fluorophenyl groups) alter physicochemical properties?

- Methodology : Hammett constants (σ) predict electronic effects: 4-Cl (σ = 0.23) vs. 4-F (σ = 0.06). LogP measurements (shake-flask method) quantify hydrophobicity changes. Fluorine substitution increases metabolic stability but may reduce solubility .

Key Challenges and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.